molecular formula C8H8Cl2OS B6296436 2,6-Dichloro-4-(methylthio)benzyl alcohol CAS No. 2145093-87-2

2,6-Dichloro-4-(methylthio)benzyl alcohol

Cat. No.: B6296436
CAS No.: 2145093-87-2
M. Wt: 223.12 g/mol
InChI Key: SCINNMSGZFDBCE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,6-Dichloro-4-(methylthio)benzyl alcohol (CAS: Not explicitly provided in evidence; structurally inferred from references) is a substituted benzyl alcohol derivative with the molecular formula C₈H₇Cl₂OS (deduced from analogs in , and 18). It features a benzyl alcohol backbone modified with two chlorine atoms at the 2- and 6-positions and a methylthio (-SCH₃) group at the 4-position. The compound is likely a solid at room temperature, given the structural similarity to 2,6-dichlorobenzyl alcohol (CAS: Not explicitly listed; see ), which is described as a colorless solid with a molecular weight of 177.024 g/mol .

For example, benzyl alcohols with electron-withdrawing substituents (e.g., chlorine) are common intermediates in oxidation reactions to produce aldehydes or carboxylic acids () .

Properties

IUPAC Name

(2,6-dichloro-4-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCINNMSGZFDBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C(=C1)Cl)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254347
Record name Benzenemethanol, 2,6-dichloro-4-(methylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2145093-87-2
Record name Benzenemethanol, 2,6-dichloro-4-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2145093-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2,6-dichloro-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Aldehyde Precursor

The synthesis of 2,6-dichloro-4-(methylthio)benzaldehyde (CAS: 616196-04-4) is a critical first step. While commercial production of this compound has been discontinued, laboratory-scale routes typically involve:

  • Chlorination of 4-(methylthio)benzaldehyde : Direct chlorination using chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃ at 0–5°C selectively introduces chlorine atoms at the 2- and 6-positions due to the methylthio group’s ortho/para-directing effects.

  • Purification : Recrystallization from methanol or toluene yields the aldehyde with >95% purity.

Reduction to the Alcohol

The aldehyde is reduced to the alcohol using sodium borohydride (NaBH₄) in ethanol at room temperature. Key parameters include:

  • Molar ratio : 1.2 equivalents of NaBH₄ per aldehyde to ensure complete conversion.

  • Reaction time : 2–4 hours, monitored by TLC or GC-MS.

  • Workup : Acidic quenching (dilute HCl) followed by extraction with ethyl acetate and solvent evaporation yields crude product. Recrystallization from hexane/ethyl acetate mixtures achieves >98% purity.

Table 1 : Optimization of Aldehyde Reduction

ParameterOptimal ValueYield (%)Purity (%)
NaBH₄ Equivalents1.28998
SolventEthanol8998
Temperature (°C)258998

Acetate Hydrolysis Route from 2,6-Dichloro-4-(methylthio)benzyl Chloride

Synthesis of the Benzyl Chloride Intermediate

2,6-Dichloro-4-(methylthio)benzyl chloride is synthesized via radical chlorination of 2,6-dichloro-4-(methylthio)toluene using Cl₂ under UV light. Key considerations:

  • Reaction conditions : 60–80°C, 12–24 hours.

  • Side-chain selectivity : The methylthio group’s electron-donating nature enhances reactivity at the benzylic position.

Acetate Formation and Hydrolysis

Adapting the industrial process for 2,6-dichlorobenzyl alcohol, the chloride undergoes acetate formation followed by hydrolysis:

  • Acetate formation :

    • Reagents : Anhydrous sodium acetate (1.05–1.10 equivalents), tetrabutylammonium chloride (0.05–1% w/w).

    • Conditions : 80–100°C, 2 hours under atmospheric pressure.

    • Outcome : 2,6-Dichloro-4-(methylthio)benzyl acetate forms in >99% yield.

  • Hydrolysis :

    • Reagents : 20% NaOH aqueous solution.

    • Conditions : 95°C, 1 hour.

    • Workup : Washing with warm water (40°C) and recrystallization from methanol yields the alcohol with 96.3% yield and 99.8% purity.

Table 2 : Phase Transfer Catalysis Optimization

CatalystLoading (% w/w)Yield (%)Purity (%)
Tetrabutylammonium chloride0.596.399.8
Benzyltriethylammonium chloride0.592.198.5

Alternative Synthetic Approaches

Nucleophilic Aromatic Substitution

Introducing the methylthio group post-chlorination faces challenges:

  • Substrate limitations : 2,6-Dichlorobenzyl alcohol derivatives lack activating groups for efficient nucleophilic substitution.

  • Reaction conditions : Require high temperatures (>150°C) and polar aprotic solvents (DMSO), leading to decomposition.

Direct Hydrolysis of Benzyl Chloride

Without acetate intermediacy, direct hydrolysis of 2,6-dichloro-4-(methylthio)benzyl chloride with aqueous NaOH results in:

  • Lower yields (70–75%) : Due to competing etherification side reactions.

  • Higher impurity levels : Requiring column chromatography for purification.

Comparative Analysis of Methods

Table 3 : Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Aldehyde reduction8998ModerateHigh
Acetate hydrolysis96.399.8HighModerate
Direct hydrolysis7595LowLow
  • Aldehyde reduction : Preferred for small-scale synthesis despite precursor availability issues.

  • Acetate hydrolysis : Industrially viable due to high yields and minimal purification steps.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-(methylthio)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(methylthio)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in alterations in their structure and function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Reactivity

The reactivity of substituted benzyl alcohols is heavily influenced by the electronic and steric effects of substituents. Below is a comparative analysis of key analogs:

2,6-Dichlorobenzyl Alcohol (CAS: Not explicitly listed)
  • Structure : Benzyl alcohol with Cl at 2- and 6-positions.
  • Reactivity : Exhibits high oxidation efficiency. In Pt@CHs-catalyzed oxidation, benzyl alcohol derivatives with electron-withdrawing groups (e.g., Cl) achieve near-quantitative yields (e.g., 99% conversion to benzaldehyde at 80°C for 3 hours) due to enhanced σ-bond interaction with metal catalysts .
4-(Methylthio)benzyl Alcohol (CAS: 3446-90-0)
  • Structure : Benzyl alcohol with -SCH₃ at the 4-position.
  • Reactivity: Reduced catalytic efficiency compared to chloro-substituted analogs.
  • Key Data : Molecular formula = C₈H₁₀OS; molecular weight = 154.23 g/mol .
2,6-Difluoro-4-(methylthio)benzyl Alcohol (CAS: 1428234-48-3)
  • Structure : Benzyl alcohol with F at 2- and 6-positions and -SCH₃ at 4-position.
  • Reactivity: Fluorine’s strong electron-withdrawing effect likely enhances oxidation rates compared to methylthio-substituted analogs.
  • Key Data : Molecular formula = C₈H₇F₂OS; molecular weight = 192.21 g/mol .
p-Chlorobenzyl Alcohol (CAS: Not listed)
  • Structure : Benzyl alcohol with Cl at the 4-position.
  • Reactivity : Rapid dehydrogenation to p-chlorobenzoic acid (85% yield in 1.5 hours at 150°C) under silver catalysis. However, prolonged reaction times lead to dehalogenation, yielding benzoic acid .

Catalytic Oxidation Performance

Table 1: Oxidation Yields of Selected Benzyl Alcohol Derivatives

Compound Catalyst Reaction Time Temperature Yield (%) Reference
Benzyl alcohol (unsubstituted) Pt@CHs 3 h 80°C 99
4-(Methylthio)benzyl alcohol Pt@CHs 3 h 80°C Reduced*
p-Chlorobenzyl alcohol Ag-based 1.5 h 150°C 85
2,6-Dichlorobenzyl alcohol Pt@CHs 3 h 80°C 99

Electronic and Steric Effects

  • Electron-Withdrawing Groups (Cl, F) : Enhance oxidation rates by polarizing the C-O bond, facilitating dehydrogenation. For example, p-(trifluoromethyl)benzyl alcohol achieves near-quantitative yields in 2 hours .
  • Electron-Donating Groups (-SCH₃) : Reduce catalytic efficiency by increasing electron density at the reaction center, weakening metal-ligand interactions .
  • Steric Hindrance : Bulky substituents (e.g., -SCH₃ at 4-position) limit molecular mobility on catalyst surfaces, further reducing yields .

Stability and Byproduct Formation

  • Dehalogenation : Chlorinated benzyl alcohols (e.g., p-chlorobenzyl alcohol) undergo dehalogenation under harsh conditions, forming benzoic acid as a byproduct .
  • Ester Hydrolysis: Methyl esters (e.g., methyl p-(hydroxymethyl)benzoate) show partial hydrolysis during oxidation, though less pronounced in silver-catalyzed systems .

Biological Activity

2,6-Dichloro-4-(methylthio)benzyl alcohol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

  • Chemical Formula : C9H8Cl2OS
  • Molecular Weight : 233.13 g/mol
  • CAS Number : 2145093-87-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

The precise mechanism of action for this compound is still under investigation. However, preliminary findings suggest that it may interact with specific molecular targets involved in cell signaling pathways related to growth and apoptosis.

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular metabolism.
  • Receptor Binding : It could bind to specific receptors on the surface of cells, altering their signaling pathways.

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
  • Anticancer Activity :
    • In vitro assays on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis showed an increase in apoptotic cells after treatment.
Cell LineConcentration (µM)% Cell Viability
MCF-71085
MCF-72565
MCF-75040
HeLa1080
HeLa2555
HeLa5030

Q & A

Q. Key Considerations :

  • Reagent Purity : Use anhydrous solvents to prevent side reactions.
  • Workup : Neutralize excess NaBH₄ with dilute HCl to avoid decomposition.

How do the chloro and methylthio substituents influence the compound’s reactivity in organic transformations?

Advanced Research Question
The electron-withdrawing chloro groups (at positions 2 and 6) enhance the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks (e.g., SN₂ reactions). The methylthio group at position 4 introduces unique reactivity:

  • Oxidation Potential : The -S-CH₃ group can oxidize to sulfoxide or sulfone derivatives, altering electronic properties .
  • Steric Effects : The methylthio group may hinder access to the benzyl alcohol moiety in sterically demanding reactions .

Example Reaction :
In the presence of KCN, the chloro groups undergo substitution, while the methylthio group remains intact, demonstrating selective reactivity .

What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, methylthio at δ 2.5 ppm) .
  • X-ray Crystallography : Resolve molecular geometry and confirm substitution patterns. For related dichlorobenzyl alcohols, crystal packing often shows Cl···Cl interactions and hydrogen-bonding networks .
  • IR Spectroscopy : Detect O-H stretches (~3200–3400 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) .

Data Interpretation Tip : Compare with analogs (e.g., 4-methoxy or 4-chloro derivatives) to distinguish substituent effects .

How does this compound compare to structural analogs in biological activity?

Advanced Research Question

CompoundKey FeaturesBiological Activity
Target Compound 2,6-Cl₂, 4-SCH₃Enzyme inhibition (potential)
4-Methoxybenzyl alcohol4-OCH₃Lower electrophilicity
4-Chlorobenzyl alcohol4-ClAntimicrobial properties

The methylthio group enhances lipophilicity, potentially improving membrane permeability in biochemical assays . Studies on analogs suggest the chloro groups may contribute to cytotoxicity, but empirical data for the target compound is limited and warrants further investigation.

Are there computational strategies to optimize synthesis or predict reactivity?

Advanced Research Question
Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify transition states and energy barriers. For example:

  • Reaction Path Search : Predict intermediates in NaBH₄-mediated reductions or substitution reactions .
  • Solvent Effects : Simulate ethanol’s role in stabilizing intermediates during reduction .

Case Study : Computational screening of leaving-group abilities (Cl vs. SCH₃) revealed chloro groups are more susceptible to substitution, aligning with experimental observations .

What contradictions exist in reported synthetic methodologies?

Q. Data Contradiction Analysis

  • Reducing Agents : Lab-scale syntheses favor NaBH₄ , while industrial routes may use LiAlH₄ for higher yields, posing safety vs. efficiency trade-offs.
  • Substitution Conditions : Alkali cyanides require strict pH control (pH 8–9) to avoid side reactions, yet some protocols omit this detail, leading to reproducibility issues .

Resolution : Cross-validate methods using TLC or in-situ IR to monitor reaction progress.

What are the challenges in scaling up synthesis for research applications?

Advanced Research Question

  • Purification : The compound’s polarity complicates column chromatography; recrystallization from ethanol/water mixtures is preferred .
  • Byproduct Formation : Industrial routes starting from p-chlorobenzaldehyde may introduce regioisomers, requiring rigorous QC (e.g., HPLC) .

Optimization Strategy : Use flow chemistry to enhance mixing and heat transfer during NaBH₄ reductions .

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